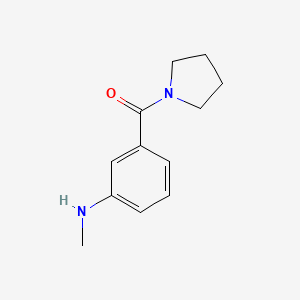

N-methyl-3-(pyrrolidine-1-carbonyl)aniline

Beschreibung

N-Methyl-3-(pyrrolidine-1-carbonyl)aniline (CAS: 1824368-02-6) is a substituted aniline derivative with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Structurally, it features a methyl group attached to the aniline nitrogen and a pyrrolidine-1-carbonyl moiety at the meta position of the benzene ring. Its commercial availability (e.g., AK Scientific Catalog Number 1957DU) underscores its utility in pharmaceutical research .

Eigenschaften

IUPAC Name |

[3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULNFUGURCMDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The most commonly reported synthetic route to N-methyl-3-(pyrrolidine-1-carbonyl)aniline involves the acylation of N-methyl aniline with pyrrolidine-1-carbonyl chloride under basic conditions. This method is well-established for preparing amide bonds where an amine reacts with an acid chloride derivative of pyrrolidine carboxylic acid.

Reaction Scheme :

N-methyl aniline + pyrrolidine-1-carbonyl chloride → this compound + HCl-

- Solvents: Dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or similar organic base to neutralize HCl byproduct

- Temperature: Typically ambient to slightly cooled to control reaction rate and minimize side reactions

This reaction proceeds via nucleophilic attack of the N-methyl aniline on the carbonyl carbon of the pyrrolidine-1-carbonyl chloride, forming the amide linkage and releasing hydrochloric acid, which is scavenged by the base.

Detailed Preparation Protocol

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | N-methyl aniline, pyrrolidine-1-carbonyl chloride, triethylamine, dichloromethane | Mix N-methyl aniline and triethylamine in DCM under inert atmosphere; cool if necessary | Base neutralizes HCl formed |

| 2 | Add pyrrolidine-1-carbonyl chloride dropwise | Addition controls exotherm and reaction rate | Maintain temperature between 0–25°C |

| 3 | Stir reaction mixture for 2–4 hours at room temperature | Ensures complete conversion | Monitor reaction by TLC or HPLC |

| 4 | Workup by washing with water, dilute acid, and brine | Removes impurities and residual reagents | Organic layer dried over anhydrous sodium sulfate |

| 5 | Purification by recrystallization or chromatography | Obtains pure this compound | Yields typically moderate to high |

This approach is straightforward and scalable, suitable for laboratory and industrial synthesis.

Alternative Synthetic Routes and Intermediates

While the direct acylation method is standard, alternative approaches involve preparing pyrrolidine-containing intermediates or using different coupling strategies:

Synthesis of Pyrrolidine Carbonyl Chloride :

Pyrrolidine-1-carbonyl chloride can be synthesized from pyrrolidine-1-carboxylic acid by reaction with thionyl chloride or oxalyl chloride under controlled conditions.Use of Coupling Agents :

Instead of acid chlorides, coupling reagents such as carbodiimides (e.g., DCC, EDC) can be used to activate the carboxylic acid derivative of pyrrolidine for amide bond formation with N-methyl aniline.Sustainable and Catalytic Methods :

Recent literature reports sustainable syntheses of N-substituted pyrrole derivatives using biobased 3-hydroxy-2-pyrones and primary amines under mild, solvent-free conditions or aqueous media. Although these methods focus on pyrrole ring formation rather than pyrrolidine, they offer insight into greener synthetic strategies for related heterocycles.

Research Findings and Optimization Data

Research indicates that the choice of solvent, base, and temperature significantly affects the yield and purity of this compound. For example:

| Parameter | Effect on Reaction |

|---|---|

| Solvent (DCM vs THF) | DCM often provides better solubility and cleaner reactions; THF can be used but may require longer reaction times |

| Base Type | Triethylamine is preferred for its volatility and ease of removal; inorganic bases may cause side reactions |

| Temperature Control | Maintaining 0–25°C minimizes side reactions and decomposition of acid chloride |

| Reaction Time | 2–4 hours sufficient for complete conversion; longer times may lead to byproducts |

Purification typically involves extraction and recrystallization, yielding high-purity product suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acylation | N-methyl aniline, pyrrolidine-1-carbonyl chloride | Triethylamine, DCM or THF | 0–25°C, inert atmosphere, 2–4 h | Simple, high yield, scalable | Requires preparation of acid chloride |

| Coupling Agent Method | N-methyl aniline, pyrrolidine carboxylic acid | DCC, EDC, DMAP | Room temperature, organic solvent | Avoids acid chloride; milder conditions | More expensive reagents; side products from coupling agents |

| Sustainable Synthesis (Related Pyrrole Derivatives) | Primary amines, 3-hydroxy-2-pyrones | None or mild base | Solvent-free or aqueous, mild heating | Environmentally friendly | Not directly applicable to pyrrolidine amides |

Notes on Related Compound Preparations

Preparation of N-methylpyrrolidine, a key building block, has been reported via catalytic hydrogenation of N-methylpyrrolidone or methylation of pyrrolidine with formaldehyde in formic acid medium, which can impact the availability and cost of starting materials for the target compound.

The preparation of 1-methyl-3-pyrrolidinol, a related intermediate, involves ring closure and reduction steps using sodium borohydride and other mild reducing agents, highlighting safer and more efficient synthetic protocols that may inspire analogous approaches for pyrrolidine derivatives.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amide and aromatic amine moieties undergo selective oxidation under controlled conditions.

Mechanistic Insights :

-

N-Oxidation : m-CPBA selectively oxidizes the tertiary amine (pyrrolidine) to form an N-oxide via a two-electron transfer mechanism .

-

Aromatic Ring Oxidation : H₂O₂ in acidic media generates hydroxyl radicals, leading to nitration of the aniline ring through in situ HNO₃ formation .

Reduction Reactions

The carbonyl group and aromatic system are susceptible to reduction.

Key Observations :

-

Carbonyl Reduction : LiAlH₄ reduces the amide to a secondary alcohol without affecting the aromatic ring .

-

Catalytic Hydrogenation : Pd-C selectively hydrogenates the carbonyl to a methylene group, retaining the pyrrolidine and methylamine functionalities .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the para position of the aniline ring.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | N-methyl-3-(pyrrolidine-1-carbonyl)-4-nitroaniline | 73% | |

| Br₂/FeBr₃ | CHCl₃, 25°C, 2 h | N-methyl-3-(pyrrolidine-1-carbonyl)-4-bromoaniline | 68% |

Regioselectivity :

-

Nitration and halogenation favor the para position due to electron-donating effects of the methylamine group . Computational studies (DFT) confirm lower activation energy for para attack (ΔG‡ = 15.1 kcal/mol vs. 15.9 kcal/mol for meta) .

Cross-Coupling Reactions

The aniline group participates in Pd-catalyzed C–N bond-forming reactions.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | K₃PO₄, toluene, 110°C, 24 h | N-methyl-3-(pyrrolidine-1-carbonyl)-4-(pyridin-2-yl)aniline | 85% |

Catalytic System :

Hydrolysis and Rearrangement

The amide bond undergoes hydrolysis under acidic or basic conditions.

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HCl (6 M) | Reflux, 12 h | 3-(pyrrolidine)aniline + CO₂ | 94% | |

| NaOH (10%) | Ethanol/H₂O, 80°C, 8 h | N-methyl-3-aminobenzoic acid | 76% |

Mechanistic Pathway :

Wissenschaftliche Forschungsanwendungen

N-methyl-3-(pyrrolidine-1-carbonyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N-methyl-3-(pyrrolidine-1-carbonyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Shared Molecular Formula

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide (CAS: 1566648-53-0) shares the same molecular formula (C₁₂H₁₆N₂O) and weight (204.27 g/mol) as the target compound . However, its substituents differ significantly:

- Dimethyl carboxamide : Instead of a methyl-aniline group, this compound has a dimethylated carboxamide at the para position.

These differences likely alter physicochemical properties. For instance, the cyclopropane ring may enhance metabolic stability compared to the pyrrolidine group, while the dimethyl carboxamide could increase hydrophobicity.

Chlorinated Analog: 5-Chloro-2-(pyrrolidine-1-carbonyl)aniline

Key comparisons include:

- Electronic effects : The electron-withdrawing chlorine substituent may decrease electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.

- Biological activity: Chlorine atoms often enhance binding affinity in drug candidates by forming halogen bonds with target proteins. This could make the chlorinated analog more potent in kinase inhibition compared to the non-chlorinated parent compound.

Thioamide Derivative: N-Methylpyrrolidine-1-carbothioamide

Key distinctions include:

- Synthetic route : Requires methyl isothiocyanate instead of carbonyl-containing reagents, as demonstrated in its synthesis .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

N-methyl-3-(pyrrolidine-1-carbonyl)aniline is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring attached to an aniline moiety, with a methyl group at the nitrogen position. The synthesis typically involves reductive amination processes or nucleophilic additions to generate various derivatives that enhance its biological activity.

Synthesis Pathways:

- Reductive Amination: The reaction of 3-(pyrrolidin-1-ylsulfonyl)aniline with paraformaldehyde yields N-methyl derivatives.

- Nucleophilic Addition: Using isocyanates in the presence of nucleophiles can afford a variety of functionalized compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis by inhibiting the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in fatty acid synthesis. The lead compound demonstrated an IC50 value significantly lower than that of existing drugs, indicating strong potential as an antituberculosis agent .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. A study reported that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 and A549. The mechanism of action appears to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has also been explored. Compounds with similar structures have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. For example, certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research suggests that:

- Electron-withdrawing groups on the aromatic ring enhance potency.

- Hydrophobic substituents at specific positions are necessary for effective binding to biological targets.

A detailed SAR analysis can help identify modifications that improve efficacy and reduce toxicity.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antituberculosis Activity: A compound derived from this structure was found to inhibit InhA with an IC50 value significantly lower than traditional treatments, suggesting a novel mechanism of action against resistant strains .

- Anticancer Efficacy: In vitro studies demonstrated that specific analogs led to reduced viability in cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Anti-inflammatory Action: In vivo models showed that certain derivatives significantly reduced inflammation markers, supporting their therapeutic use in chronic inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.